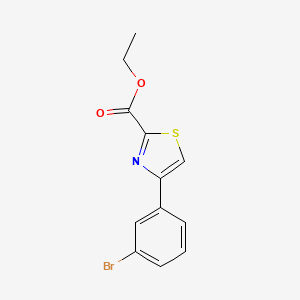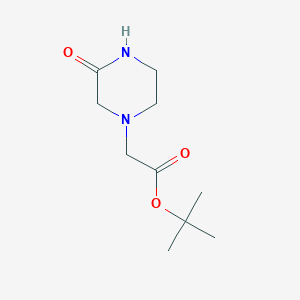
2-phenoxybenzoyl Chloride
概要
説明
2-Phenoxybenzoyl chloride is a chemical compound with the CAS Number: 40501-36-8 . It has a molecular weight of 232.67 and a molecular formula of C13H9ClO2 .
Synthesis Analysis
The synthesis of 2-phenoxybenzoyl chloride can be achieved from 2-phenoxybenzoic acid . Other synthetic routes are also available .Molecular Structure Analysis
The InChI code for 2-phenoxybenzoyl chloride is 1S/C13H9ClO2/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H . The exact mass of the compound is 233.02400 .Chemical Reactions Analysis
2-phenoxybenzoyl chloride is used in the synthesis of various compounds. For instance, it is used in the synthesis of 2-(3-Phenoxybenzoyl)cyclohexanone . It also plays a role in the synthesis of benzoxazoles .Physical And Chemical Properties Analysis
2-phenoxybenzoyl chloride has a density of 1.248g/cm3 . It has a boiling point of 319.149ºC at 760 mmHg . The melting point of the compound is 37ºC .科学的研究の応用
Synthesis and Chemical Properties
- 2-Phenoxybenzoyl chloride has been involved in studies related to the phenolysis of various systems, demonstrating its relevance in understanding reaction mechanisms. For instance, the phenolysis of tetrahydrolinalyl and 2-octyl systems was studied, showcasing the role of 2-phenoxybenzoyl chloride in understanding reaction rates and product distributions in chemical processes (Okamoto & Kinoshita, 1972).
- The compound has also been used in the synthesis of UV-absorbers, where phenol derivatives were benzoylated, highlighting its utility in creating materials with specific light-absorbing properties (Zakrzewski & Szymanowski, 2000).
Applications in Biochemistry and Molecular Biology
- In the field of biochemistry, 2-phenoxybenzoyl chloride has been utilized in the synthesis of oligodeoxyribonucleotide, specifically for the protection of exocyclic amino groups of nucleosides. This highlights its significance in the controlled synthesis of DNA fragments for research and therapeutic applications (Mishra & Misra, 1986).
Material Science and Polymer Chemistry
- In material science, 2-phenoxybenzoyl chloride is involved in synthesizing polymers and other complex materials. For example, studies on the synthesis of 4-hydroxybenzamides and their salts explored its utility in generating biologically active compounds and drugs, showcasing its critical role in developing new materials with potential medical applications (Brel et al., 2015).
Environmental Chemistry
- In environmental chemistry, the role of phenoxy radicals, which can be derived from compounds like 2-phenoxybenzoyl chloride, has been investigated in the formation of toxic compounds like polychlorinated dibenzo-p-dioxins and furans. This research is crucial for understanding and mitigating environmental pollution (Sidhu & Edwards, 2002).
Safety and Hazards
作用機序
Target of Action
It’s often used as a reagent in organic synthesis
Mode of Action
2-Phenoxybenzoyl chloride is an acyl chloride. Acyl chlorides are highly reactive substances used in organic synthesis. They can react with a wide range of nucleophiles, including water, alcohols, amines, and carboxylic acids, to form esters, amides, and other carboxylic acid derivatives . The exact mode of action would depend on the specific reaction conditions and the nucleophile present.
Result of Action
The result of 2-phenoxybenzoyl chloride’s action would depend on the specific reaction it’s involved in. In general, acyl chlorides like 2-phenoxybenzoyl chloride can be used to introduce the corresponding carboxylic acid moiety into a molecule . This could potentially lead to changes in the molecule’s properties, such as its reactivity, polarity, or biological activity.
Action Environment
The action of 2-phenoxybenzoyl chloride can be influenced by various environmental factors. For example, the presence of nucleophiles can trigger reactions with the acyl chloride group. The reaction rate and outcome can also be affected by factors such as temperature, solvent, and the presence of catalysts . .
特性
IUPAC Name |
2-phenoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGKQFRMINVVPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454337 | |
| Record name | 2-phenoxybenzoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40501-36-8 | |
| Record name | 2-phenoxybenzoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Phenoxybenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole](/img/structure/B1352494.png)
![{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B1352506.png)
![tert-butyl [2-(2-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1352507.png)







![1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B1352557.png)
![(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2R,3R)-2,3,4-trihydroxybutyl]amino]butanoyl]amino]-N-phenylpentanamide](/img/structure/B1352561.png)
![1-[4-(4-Methylphenoxy)-3-nitrophenyl]ethanone](/img/structure/B1352562.png)
